molecular formula C12H12Cl3NO3 B2549609 Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate CAS No. 2223082-59-3

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate

Cat. No. B2549609
M. Wt: 324.58
InChI Key: ZYXHXYJQOPRKLC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate, also known as CACP, is a chemical compound that has been used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in fatty acid biosynthesis. Specifically, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been shown to inhibit the activity of acyl carrier protein synthase, which is involved in the transfer of fatty acid intermediates during fatty acid biosynthesis.

Biochemical And Physiological Effects

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been shown to have a range of biochemical and physiological effects. In addition to its potential antitumor activity, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent. Additionally, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate in lab experiments is its relatively simple synthesis method, which makes it accessible for researchers. Additionally, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been shown to have a range of potential applications in scientific research. However, one limitation of using Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate. One area of interest is the development of Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate derivatives with improved activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate and its potential applications in the treatment of cancer and other diseases. Finally, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate may also have potential applications in the development of new antimicrobial agents.

Synthesis Methods

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate can be synthesized through a multistep process involving the reaction of 3,5-dichlorophenylacetonitrile with chloroacetyl chloride, followed by reaction with methyl 3-aminocrotonate. The resulting product is then treated with sodium hydroxide to obtain Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate.

Scientific Research Applications

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been used in scientific research for various purposes, including as a potential antitumor agent and as a tool for studying the activity of enzymes involved in the biosynthesis of fatty acids. In one study, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. Additionally, Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate has been used to study the activity of the enzyme acyl carrier protein synthase, which is involved in the biosynthesis of fatty acids.

properties

IUPAC Name

methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3/c1-19-12(18)5-10(16-11(17)6-13)7-2-8(14)4-9(15)3-7/h2-4,10H,5-6H2,1H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHXYJQOPRKLC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-(2-chloroacetamido)-3-(3,5-dichlorophenyl)propanoate

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